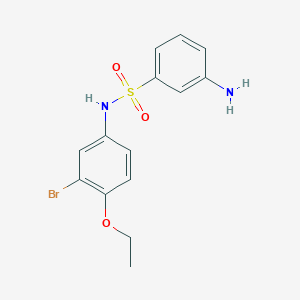

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H15BrN2O3S and a molecular weight of 371.25 g/mol This compound is characterized by the presence of an amino group, a bromo-substituted ethoxyphenyl group, and a benzene sulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide typically involves the following steps:

Bromination: The starting material, 4-ethoxyaniline, undergoes bromination to introduce a bromine atom at the para position relative to the ethoxy group.

Sulfonation: The brominated product is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar steps as the laboratory synthesis, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at position 3 on the ethoxyphenyl ring undergoes nucleophilic substitution. Key reagents and conditions include:

Example :

Under Suzuki-Miyaura conditions, the bromine atom couples with boronic acids (e.g., phenylboronic acid) to yield biaryl products, enabling structural diversification for drug discovery .

Oxidation and Reduction

The amino and sulfonamide groups participate in redox reactions:

Key Finding :

Reduction of the sulfonamide group with LiAlH₄ generates a thiol intermediate, useful for further functionalization (e.g., disulfide bond formation) .

Coupling and Cyclization

The compound participates in cross-coupling and heterocycle-forming reactions:

Case Study :

Cyclocondensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) yields benzothiazole derivatives with enhanced fluorescence properties .

Amino Group Reactivity:

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives .

-

Diazotization : Forms diazonium salts for Sandmeyer reactions (e.g., Br → CN substitution) .

Sulfonamide Reactivity:

Comparative Reactivity with Analogs

Comparison with structurally similar compounds highlights unique features:

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Molecular Formula : C14H15BrN2O3S

Molecular Weight : 371.25 g/mol

IUPAC Name : 3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide

The compound features an amino group, a sulfonamide group, a bromine atom, and an ethoxy group, which contribute to its diverse chemical reactivity. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction : The amino and sulfonamide groups are capable of participating in oxidation and reduction processes.

- Coupling Reactions : It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to synthesize complex organic molecules.

Organic Synthesis

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide serves as a valuable building block in organic synthesis. Its unique functional groups allow chemists to create more complex molecules that can be used in various applications, including pharmaceuticals and agrochemicals. The ability to perform substitution and coupling reactions enhances its utility in synthetic pathways.

Enzyme Inhibition

Recent studies indicate that this compound has potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. The following table summarizes its inhibitory activity:

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

These findings suggest that the compound could be developed into a therapeutic agent targeting cancer-associated isoforms of carbonic anhydrases, making it relevant in cancer research.

Medicinal Chemistry

The sulfonamide moiety is well-known for its role in medicinal chemistry, particularly in antibiotic development. Compounds with similar structures have demonstrated antitumor and antimicrobial properties. Research indicates that derivatives of this compound may inhibit bacterial growth and suppress undesirable cell proliferation, indicating potential applications in cancer therapy .

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of carbonic anhydrases highlighted the effectiveness of this compound against CA IX. The compound's ability to selectively inhibit this enzyme at low concentrations underscores its potential as a targeted therapy for cancers where CA IX is overexpressed.

Case Study 2: Synthesis of Novel Derivatives

Researchers have explored the synthesis of novel derivatives based on the structure of this compound to enhance biological activity. These derivatives were tested for their efficacy against various cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Mécanisme D'action

The mechanism of action of 3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with proteins, affecting their function. The bromine atom can participate in halogen bonding, further influencing molecular interactions. These interactions can modulate enzyme activity, protein-protein interactions, and other cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-amino-N-(4-bromo-3-ethoxyphenyl)benzene-1-sulfonamide

- 3-amino-N-(3-chloro-4-ethoxyphenyl)benzene-1-sulfonamide

- 3-amino-N-(3-bromo-4-methoxyphenyl)benzene-1-sulfonamide

Uniqueness

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromo and ethoxy groups, along with the sulfonamide moiety, allows for diverse chemical reactivity and potential biological activity .

Activité Biologique

3-amino-N-(3-bromo-4-ethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative with a unique molecular structure that includes a bromine atom and an ethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C14H15BrN2O3S

- Molecular Weight : 371.25 g/mol

- IUPAC Name : 3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide

The presence of the bromine and ethoxy groups enhances the compound's chemical reactivity and biological activity, making it a subject of interest for further research.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and sulfonamide groups facilitate hydrogen bonding with proteins, influencing their function. Additionally, the bromine atom can participate in halogen bonding, which may further modulate enzyme activity and protein interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. For instance, derivatives of benzenesulfonamides have shown IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating significant selectivity over CA II .

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

These findings suggest that the compound could be developed into a therapeutic agent targeting cancer-associated isoforms of carbonic anhydrases.

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231. The compound significantly increased the percentage of annexin V-FITC-positive apoptotic cells, indicating its potential as an anticancer agent .

Study on Perfusion Pressure

A study evaluated the effects of various benzenesulfonamides on perfusion pressure in isolated organs. The results indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner, suggesting cardiovascular implications .

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Compound A | 0.001 | Decrease |

| Compound B | 0.001 | Minimal Change |

This study underscores the importance of understanding the cardiovascular effects of sulfonamide derivatives.

Pharmacokinetics

The pharmacokinetic parameters of similar compounds indicate varying absorption and permeability characteristics across different biological models. For instance, computational models have been used to predict permeability through cellular membranes, suggesting that modifications to the sulfonamide structure can significantly impact its bioavailability and therapeutic efficacy .

Propriétés

IUPAC Name |

3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c1-2-20-14-7-6-11(9-13(14)15)17-21(18,19)12-5-3-4-10(16)8-12/h3-9,17H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXZYTUJUHLPOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.